molecular formula C19H37N5O7 B1235329 (2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No. B1235329
M. Wt: 447.5 g/mol
InChI Key: URWAJWIAIPFPJE-JYERGDCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).

Scientific Research Applications

1. Enantiospecific Synthesis Techniques

  • The chemical compound has been involved in studies focusing on enantiospecific synthesis. For example, the synthesis of enantiomers such as (−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, which shares structural similarities, was achieved through a method starting from hydroxybutanoates (Deschenaux et al., 1989). This indicates the importance of such compounds in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure substances.

2. Asymmetric Synthesis and Applications in Cancer Research

  • Another significant application is in the area of asymmetric synthesis for producing compounds with potential medical applications. For instance, related structures were synthesized with high stereo- and enantioselectivity, leading to the creation of compounds like spiroketals, which were tested for their cytotoxicity against cancer cell lines (Meilert et al., 2004). This showcases the compound's relevance in the development of novel therapeutic agents.

3. Reductive Ring Opening and Synthesis of Carbasugars

  • The reductive oxa ring opening of structures resembling the specified compound has been used in the synthesis of carbasugars, indicating its potential utility in the creation of complex sugar derivatives (Cossy et al., 1995). These compounds have applications in pharmaceuticals and as building blocks in organic synthesis.

4. Creation of Metal-Organic Frameworks (MOFs)

  • Research has also focused on using similar compounds to create main group metal-organic frameworks (MOFs) with elements like Bi(V) and Pb(II) (Kumar & Mishra, 2007). These MOFs have potential applications in areas like catalysis, gas storage, and separation technologies.

5. Synthesis of C-Glucoside Inhibitors

  • Related structures were used in the discovery of dual inhibitors of sodium glucose co-transporter proteins, demonstrating the compound's relevance in drug discovery and development for conditions like diabetes (Xu et al., 2020).

properties

Product Name

(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H37N5O7

Molecular Weight

447.5 g/mol

IUPAC Name

(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13?,14-,15+,16-,17-,18-,19+/m1/s1

InChI Key

URWAJWIAIPFPJE-JYERGDCNSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H](C([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

synonyms

4,5 Dehydrogentamicin
4,5-Dehydrogentamicin
Antibiotic 6640
Extramycin
Pathomycin
Rickamicin
Sch 13475
Sch-13475
Sch13475
Siseptin
Sisomicin
Sisomicin Sulfate
Sisomicin Sulfate (2:5) Salt
Sisomycin
Sissomicin
Sizomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 2
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 3
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 4
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 5
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 6
(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

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